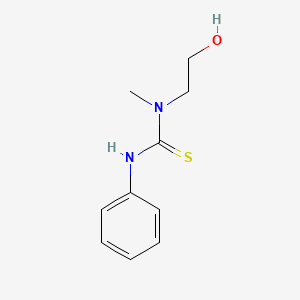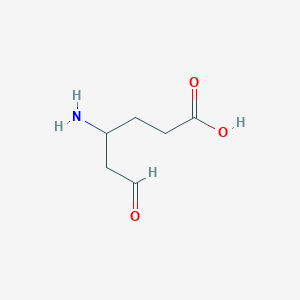
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane is an organofluorine compound characterized by the presence of multiple fluorine atoms, chlorine atoms, and a propylsulfanyl group attached to a pentane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane typically involves the following steps:
Chlorination: Chlorine atoms are introduced via chlorination reactions, often using chlorine gas or other chlorinating agents like thionyl chloride.
Thioether Formation: The propylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., propanethiol) reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the sulfur-containing group.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified sulfur-containing compounds.
Applications De Recherche Scientifique
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of multiple halogen substitutions on chemical reactivity.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoropentane: Lacks the propylsulfanyl group, resulting in different chemical properties and reactivity.
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(methylsulfanyl)pentane: Contains a methylsulfanyl group instead of a propylsulfanyl group, leading to variations in steric and electronic effects.
Uniqueness
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane is unique due to the combination of multiple halogen atoms and the propylsulfanyl group, which imparts distinct chemical properties, such as enhanced stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable compounds.
Propriétés
| 141700-49-4 | |
Formule moléculaire |
C8H8Cl2F8S |
Poids moléculaire |
359.11 g/mol |
Nom IUPAC |
1,1-dichloro-2,2,3,3,4,4,5,5-octafluoro-1-propylsulfanylpentane |
InChI |
InChI=1S/C8H8Cl2F8S/c1-2-3-19-8(9,10)7(17,18)6(15,16)5(13,14)4(11)12/h4H,2-3H2,1H3 |
Clé InChI |
VBVMDNSGCXJUTE-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)

![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)


